ethyl (1,3-dimethyl-2,6-dioxo-8-phenyl-1,2,3,6-tetrahydro-9H-purin-9-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl xanthine acetate involves several steps. One common approach is the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The newly synthesized compounds are characterized using spectral data, elemental analyses, and alternative synthetic routes .

Molecular Structure Analysis

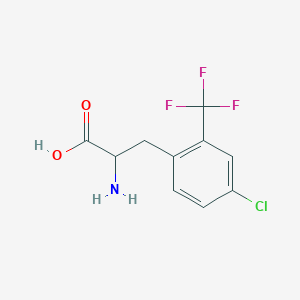

The molecular structure of ethyl xanthine acetate consists of the xanthine core fused with an ethyl ester group. The phenyl substituent adds complexity to the structure. Refer to the ChemSpider entry for a visual representation .

Physical And Chemical Properties Analysis

科学的研究の応用

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial effects .

Anticancer Potential

Cancer remains a significant global health challenge. The compound was tested against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Among the derivatives, compounds d6 and d7 exhibited the most potent anticancer activity. These findings highlight their potential as candidates for breast cancer treatment .

Molecular Docking Studies

To understand the binding mode of active compounds, molecular docking studies were conducted. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead molecules for rational drug design .

Thiazole Nucleus and Medicinal Properties

The heterocyclic thiazole nucleus, present in this compound, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole-based compounds often act by blocking bacterial lipid biosynthesis or through other mechanisms .

Synthetic Chemistry and Structural Confirmation

The molecular structures of the synthesized derivatives were confirmed using physicochemical properties and spectroanalytical data (NMR, IR, and elemental analysis). This rigorous approach ensures the reliability of the reported findings .

Potential for Rational Drug Design

Given the promising antimicrobial and anticancer properties, compounds derived from this molecule hold potential as starting points for drug development. Further exploration and optimization may lead to novel therapeutic agents .

特性

IUPAC Name |

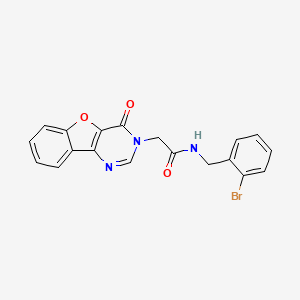

N-[(2-bromophenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3O3/c20-14-7-3-1-5-12(14)9-21-16(24)10-23-11-22-17-13-6-2-4-8-15(13)26-18(17)19(23)25/h1-8,11H,9-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVCVTQHKKONSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2538384.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2538387.png)

![4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2538392.png)

![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2538395.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetate](/img/structure/B2538396.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2538398.png)